4-(1-(1-Naphthyl)ethyl)imidazole

Description

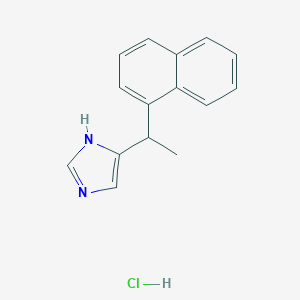

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-(1-naphthalen-1-ylethyl)-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2.ClH/c1-11(15-9-16-10-17-15)13-8-4-6-12-5-2-3-7-14(12)13;/h2-11H,1H3,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVIIITUVRVKRHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)C3=CN=CN3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30929957 | |

| Record name | 4-(1-(1-Naphthyl)ethyl)imidazole hcl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30929957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137967-81-8 | |

| Record name | 4-(1-(1-Naphthyl)ethyl)imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137967818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(1-(1-Naphthyl)ethyl)imidazole hcl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30929957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NAPHTHYLMEDETOMIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/285367936D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context of Imidazole Derivatives in Medicinal Chemistry

The imidazole (B134444) ring, a five-membered heterocycle containing two nitrogen atoms, has been a cornerstone of medicinal chemistry since its discovery in the 1840s. nih.gov This structural motif is present in a variety of essential biological molecules, including the amino acid histidine, histamine (B1213489), and nucleic acids. researchgate.netpharmatutor.orglifechemicals.com The unique electronic characteristics of the imidazole ring, specifically its electron-rich nature, allow it to readily bind to a diverse range of enzymes, proteins, and receptors. nih.gov This versatility has led to the development of a vast number of imidazole-containing drugs with a wide spectrum of therapeutic applications.

Historically, imidazole derivatives have been successfully developed as antifungal, antibacterial, anticancer, and anti-inflammatory agents. nih.govmdpi.com The ability of the imidazole scaffold to form multiple interactions with biological targets, such as hydrogen bonds and hydrophobic interactions, contributes to its broad pharmacological profile. nih.gov Well-known drugs like cimetidine, an H2 receptor antagonist, and the antifungal agent ketoconazole, highlight the therapeutic success of imidazole-based compounds. mdpi.comnih.gov The continued exploration of imidazole derivatives is driven by the need for new therapeutic agents to address challenges like antimicrobial resistance and to develop more targeted therapies for various diseases. mdpi.com

Rationale for Investigating Naphthalene Containing Imidazole Scaffolds

The strategic combination of a naphthalene (B1677914) ring with an imidazole (B134444) scaffold in compounds like 4-(1-(1-Naphthyl)ethyl)imidazole is a deliberate design choice in medicinal chemistry. This approach aims to leverage the distinct properties of both moieties to create novel molecules with potentially enhanced or unique biological activities.

The rationale for combining naphthalene with an imidazole ring is to create a hybrid molecule that may exhibit synergistic or novel pharmacological effects. The imidazole component provides a key pharmacophoric element capable of critical binding interactions, while the naphthalene moiety can modulate the compound's physicochemical properties and introduce additional binding possibilities. researchgate.net Studies on various naphthalene-imidazole conjugates have explored their potential as anticancer agents and DNA intercalators, where the naphthalene core interacts with DNA base pairs and the imidazole groups bind in the grooves. researchgate.netnih.gov This combination allows for the fine-tuning of the molecule's activity and selectivity towards specific biological targets.

Overview of 4 1 1 Naphthyl Ethyl Imidazole As a Research Probe

Conventional Synthetic Pathways

Traditional methods for constructing the this compound scaffold and similar structures often rely on established, multi-step reaction sequences. These pathways, while foundational, may sometimes be limited by factors such as yield, reaction conditions, and the availability of starting materials.

Reaction of 1-Naphthylacetaldehyde with Imidazole

One-pot, four-component synthesis methods have been developed for N-substituted 2,4-diarylimidazoles, which involve heating a mixture of a 2-bromoacetophenone, a primary amine, an aldehyde, and ammonium (B1175870) acetate. organic-chemistry.org This efficient, solvent-free method produces functionalized imidazoles in high yields (80–96%) and proceeds through sequential condensation, nucleophilic addition, and intramolecular cyclization, followed by air oxidation. organic-chemistry.org

Titanium Tetrachloride-Mediated Imidazole Adjunction to Chloro Compounds

Titanium tetrachloride (TiCl₄) is a versatile Lewis acid catalyst employed in various organic transformations, including Friedel-Crafts acylations and the formation of carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgresearchgate.net In the context of synthesizing naphthyl-imidazole compounds, TiCl₄ can mediate the addition of an imidazole nucleus to a naphthyl-containing substrate bearing a leaving group, such as a chloro group.

This method is particularly effective for the ortho-acylation of phenols and naphthols, providing a regioselective route to hydroxyaryl ketones. organic-chemistry.orgresearchgate.net The reaction is believed to proceed through the formation of a mixed π-Ti(IV) phenolate (B1203915) complex, which directs the electrophilic attack to the ortho position. organic-chemistry.org This approach offers advantages over traditional Fries rearrangements, such as shorter reaction times and fewer side reactions. organic-chemistry.org While direct examples of its use for attaching an imidazole ring to a naphthyl-ethyl moiety are not explicitly detailed, the principle of TiCl₄-mediated coupling is a plausible strategy.

Grignard Reagent-Based Approaches for Naphthyl-Ethyl Intermediates

Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. google.commasterorganicchemistry.com A key strategy for synthesizing this compound involves the preparation of a 1-(1-naphthyl)ethyl magnesium halide Grignard reagent. This can be achieved by reacting a 1-(1-haloethyl)naphthalene with magnesium metal in a suitable ether solvent like tetrahydrofuran (B95107) (THF). google.com

This pre-formed Grignard reagent can then be reacted with a suitable imidazole-containing electrophile. For instance, reaction with a 4-haloimidazole or an imidazole-4-carboxaldehyde derivative could potentially form the desired carbon-carbon bond between the naphthyl-ethyl moiety and the imidazole ring. google.com The reaction of Grignard reagents with nitriles to form ketones after hydrolysis is a well-established method. masterorganicchemistry.com This approach could be adapted by using an imidazole-containing nitrile to introduce the naphthyl-ethyl group.

A general procedure for Grignard reactions involves adding the arylalkyl halide dropwise to magnesium turnings in THF at the boiling point of the mixture. google.com Once the magnesium has reacted, the imidazole derivative is added, and the mixture is refluxed for one to five hours. google.com

Alternative Synthetic Routes and Yield Optimization

To address the limitations of conventional methods, alternative synthetic strategies have been developed. These routes often focus on improving reaction efficiency, increasing yields, and controlling the stereochemistry of the final products.

Use of 1-(trimethylsilyl)imidazole in Imidazole Ring Formation

1-(Trimethylsilyl)imidazole (TMSIM) is a highly reactive silylating agent that serves as a versatile reagent in organic synthesis. lookchem.comsigmaaldrich.comvulcanchem.com It is particularly useful for the protection of hydroxyl groups and as a precursor in the formation of imidazole-containing compounds. sigmaaldrich.comresearchgate.net

In the synthesis of naphthyl-imidazole derivatives, TMSIM can be used to introduce the imidazole ring under mild conditions. researchgate.net For example, it can react with a suitable electrophile, such as a naphthyl-alkyl halide, to form the N-substituted imidazole derivative. researchgate.net The trimethylsilyl (B98337) group can be easily removed during workup, yielding the desired product. TMSIM's high silyl (B83357) donor ability and its lack of reactivity towards amino groups and unprotected ketones make it a chemoselective reagent. sigmaaldrich.com

| Property | Value |

| CAS Number | 18156-74-6 |

| Molecular Formula | C₆H₁₂N₂Si |

| Molecular Weight | 140.26 g/mol |

| Boiling Point | 93-94 °C/14 mmHg |

| Density | 0.956 g/mL at 25 °C |

| Table 1: Physical and Chemical Properties of 1-(Trimethylsilyl)imidazole. lookchem.comsigmaaldrich.comvulcanchem.com |

Considerations for Stereoselective Synthesis of Precursors

The 1-(1-naphthyl)ethyl group in the target molecule contains a chiral center, meaning that this compound can exist as two enantiomers. For many pharmaceutical applications, a single enantiomer is required. Therefore, the stereoselective synthesis of the precursor, (S)-1-(1-naphthyl)ethanol or its (R)-enantiomer, is of significant importance. nih.govresearchgate.netnih.gov

Biocatalytic methods have emerged as a powerful tool for the enantioselective synthesis of chiral alcohols. nih.govresearchgate.net For instance, the whole-cell bioreduction of 1-acetonaphthone using microorganisms like Pichia kudriavzevii can produce (S)-1-(1-naphthyl)ethanol with high conversion (75%), good yield (67%), and excellent enantiomeric excess (100%). nih.govresearchgate.net Another approach involves the resolution of racemic (RS)-1-(1-naphthyl)ethanol using strains like Bacillus cereus, which can selectively convert the (R)-enantiomer to 1-acetonaphthone, leaving behind the desired (S)-enantiomer with high purity and enantiomeric excess. nih.gov This particular strain showed an 86% conversion of the (R)-enantiomer and a 95% yield of the (S)-enantiomer with 80% enantiomeric excess. nih.gov

| Precursor Synthesis Method | Key Features | Result |

| Bioreduction with Pichia kudriavzevii | Whole-cell bioreduction of 1-acetonaphthone. nih.govresearchgate.net | (S)-1-(1-naphthyl)ethanol with 75% conversion, 67% yield, and 100% enantiomeric excess. nih.govresearchgate.net |

| Resolution with Bacillus cereus | Enantioselective conversion of (R)-1-(1-naphthyl)ethanol. nih.gov | (S)-1-(1-naphthyl)ethanol with 95% yield and 80% enantiomeric excess. nih.gov |

| Table 2: Stereoselective Synthesis of 1-(1-Naphthyl)ethanol Precursors. |

These stereoselective methods provide access to enantiomerically pure building blocks that can then be carried forward in the synthesis of optically active this compound.

Synthesis of Related Naphthyl-Imidazole Derivatives for Structure-Activity Studies

A key strategy in elucidating the SAR of this compound involves the synthesis of analogs with modifications at the benzylic position. These derivatives allow researchers to probe the impact of stereochemistry and the electronic and steric properties of the substituent on the carbon bridge connecting the naphthalene and imidazole rings. The primary synthetic pathway to these compounds generally involves the construction of a key intermediate, 1-naphthyl-4(5)-imidazolylketone, which can then be further modified to yield the desired analogs.

The synthesis of the desmethyl analog, 4-(1-(1-Naphthyl)methyl)-1H-imidazole , is achieved through the reduction of 1-naphthyl-4(5)-imidazolylketone. This ketone intermediate is prepared by the reaction of 1-(1-naphthoyl)imidazole with a suitable reducing agent, followed by cyclization.

For the synthesis of the hydroxy and methoxy (B1213986) analogs, the ketone intermediate serves as a crucial precursor. The hydroxy derivative, α-(1-naphthyl)-1H-imidazole-4-methanol , is synthesized by the reduction of the ketone using a reducing agent such as sodium borohydride. Subsequent O-methylation of this alcohol yields the methoxy analog, 4-(1-methoxy-1-(1-naphthyl)methyl)-1H-imidazole .

The synthesis of the carbonyl analog, 1-(1-Naphthyl)-2-(1H-imidazol-4-yl)ethanone , involves the direct use of the 1-naphthyl-4(5)-imidazolylketone intermediate.

A more complex synthesis is required for the trifluoromethyl analog . This typically begins with the preparation of 2,2,2-trifluoro-1-(1-naphthyl)ethanone. This intermediate can be synthesized through the reaction of a 1-naphthyl Grignard reagent with trifluoroacetic acid or its derivative. The trifluoromethyl ketone is then converted to its corresponding tosylate, 1-(1-naphthyl)-2,2,2-trifluoroethyl tosylate , which can then be reacted with a protected imidazole species, followed by deprotection, to yield 4-(2,2,2-trifluoro-1-(1-naphthyl)ethyl)-1H-imidazole .

The optical isomers of this compound are also of significant interest for SAR studies, as biological systems often exhibit stereoselectivity. The resolution of the racemic mixture of this compound can be achieved using chiral chromatography or by classical resolution methods involving the formation of diastereomeric salts with a chiral acid.

These synthetic strategies provide a versatile platform for generating a diverse range of naphthyl-imidazole derivatives, enabling a thorough investigation of the structure-activity relationships within this class of compounds. The biological evaluation of these analogs has revealed that the nature of the substituent at the benzylic position and the stereochemistry play a critical role in their potency and selectivity. nih.gov

| Compound Name | Modification from Parent Compound |

| 4-(1-(1-Naphthyl)methyl)-1H-imidazole | Replacement of methyl group with hydrogen |

| α-(1-Naphthyl)-1H-imidazole-4-methanol | Replacement of methyl group with a hydroxyl group |

| 4-(1-Methoxy-1-(1-naphthyl)methyl)-1H-imidazole | Replacement of methyl group with a methoxy group |

| 1-(1-Naphthyl)-2-(1H-imidazol-4-yl)ethanone | Replacement of methyl group with a carbonyl group |

| 4-(2,2,2-Trifluoro-1-(1-naphthyl)ethyl)-1H-imidazole | Replacement of methyl group with a trifluoromethyl group |

Enantiomeric Forms of this compound

Due to the chiral carbon atom connecting the naphthalene and imidazole moieties, this compound exists as a pair of enantiomers: the (+)-(S)-isomer and the (–)-(R)-isomer. epa.gov These stereoisomers are non-superimposable mirror images of each other and have been shown to possess different potencies and activities at α1- and α2-adrenergic receptors. nih.govepa.gov Specifically, the (+)-(S)-enantiomer is a selective agonist for α2-mediated responses, while the (–)-(R)-isomer is more potent as an antagonist of α2A-adrenoceptors. nih.govepa.gov

Resolution Techniques for Optical Isomers

The separation of the racemic mixture of this compound into its individual enantiomers is crucial for studying their distinct biological effects. One of the most reliable and economical methods for achieving this is through diastereomeric salt formation. nih.gov

Diastereomeric Salt Formation with Chiral Acids (e.g., Tartaric Acid)

A common and effective technique for resolving racemic amines involves the use of a chiral resolving agent, such as a chiral carboxylic acid, to form diastereomeric salts. google.comsemanticscholar.org These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. google.com In the case of similar compounds like 1-(1-naphthyl)ethylamine, D-(-)-tartaric acid has been successfully employed as the chiral resolving agent. google.com The process involves reacting the racemic amine with the chiral acid in a suitable solvent system, often a mixture of alcohol and water. google.com The resulting diastereomeric salts, for instance, (R)-(+)-1-(1-naphthyl)ethylamine·D-(-)-tartrate, can then be separated by filtration. google.com While the specific resolution of this compound using tartaric acid is not detailed in the provided results, this method is a standard approach for resolving such amines. google.comsemanticscholar.orgnih.gov

Determination of Absolute Configuration

Once the enantiomers have been separated, determining the absolute configuration of each is essential. This establishes the precise three-dimensional arrangement of the atoms.

X-ray Crystallography for S Absolute Configuration Assignment

Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the absolute configuration of a chiral molecule. nih.gov This method allows for the direct visualization of the molecule's three-dimensional structure. For related compounds, such as the diastereomeric salts formed with (R)-N-[1-(1-naphthyl)ethyl]oxalamic acid, X-ray crystallography has been used to elucidate their crystal structures. nih.gov While a specific X-ray crystallographic study assigning the S absolute configuration to an enantiomer of this compound was not found in the search results, this technique remains the definitive method for such assignments. Research on similar structures, like 1-phenyl-1H-imidazole derivatives, demonstrates the utility of X-ray crystallography in defining molecular geometry and intermolecular interactions. nih.gov

Chromatographic Methods for Optical Purity Assessment

After resolution, it is necessary to assess the enantiomeric purity of the separated isomers. Chiral high-performance liquid chromatography (HPLC) is a widely used and effective technique for this purpose. nih.govresearchgate.net

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC utilizes a chiral stationary phase (CSP) to differentiate between enantiomers, allowing for their separation and quantification. researchgate.netnih.gov The choice of CSP and mobile phase is critical for achieving good resolution. nih.gov For the analysis of chiral imidazolines, a Chiralpak® IB® column, which contains cellulose (B213188) tris(3,5-dimethylphenylcarbamate) immobilized onto silica (B1680970) gel, has been shown to be effective. nih.gov The mobile phase composition, often a mixture of solvents like acetonitrile, methanol, and an aqueous buffer, is optimized to achieve baseline separation of the enantiomers. nih.gov This allows for the accurate determination of the enantiomeric excess (ee) of each separated fraction. The precision of such methods is typically high, with relative standard deviations for peak areas being low, indicating good repeatability.

Table 1: Research Findings on Stereochemical Analysis

| Technique | Application | Key Findings | References |

| Diastereomeric Salt Formation | Resolution of racemic amines | D-(-)-tartaric acid can be used as a chiral resolving agent for compounds like 1-(1-naphthyl)ethylamine. | google.comsemanticscholar.orgnih.gov |

| X-ray Crystallography | Determination of absolute configuration | Provides definitive three-dimensional structural information. Used for analogous compounds. | nih.govnih.gov |

| Chiral HPLC | Assessment of optical purity | Effective for the enantioselective analysis of chiral imidazolines using columns like Chiralpak® IB®. | nih.govresearchgate.netnih.gov |

Structure Activity Relationship Sar Investigations of 4 1 1 Naphthyl Ethyl Imidazole and Its Analogs

Influence of Chirality on Adrenergic Receptor Activity

The stereochemistry of 4-(1-(1-Naphthyl)ethyl)imidazole plays a pivotal role in its adrenergic receptor activity, with its enantiomers displaying distinct and often opposing pharmacological effects. nih.gov

Differential Agonist/Antagonist Profiles of (S)-(+) and (R)-(-) Isomers

The two optical isomers of this compound, the (S)-(+)-isomer and the (R)-(-)-isomer, exhibit a striking divergence in their functional activity at α2-adrenergic receptors. The (+)-isomer, which has been determined to possess the S absolute configuration through X-ray analysis, acts as a selective agonist for α2-mediated responses in tissues such as the guinea pig ileum. nih.gov In stark contrast, the (R)-(-)-isomer does not show agonist activity at the α2-adrenoceptors in the same tissue. nih.gov Instead, the (R)-(-)-isomer behaves as a more potent antagonist of α2A-mediated human platelet aggregation than its (S)-(+)-counterpart. nih.gov Specifically, the (R)-(-)-isomer is tenfold more potent as an antagonist at α2A-adrenoceptors in human platelets compared to the (S)-(+)-isomer. nih.gov

Stereoselectivity at Alpha-1 and Alpha-2 Adrenoceptors

The stereoselectivity of the isomers extends to their binding affinities at both α1- and α2-adrenoceptors. Receptor binding studies conducted in rat brain tissue have revealed that the (S)-(+)-isomer possesses a greater affinity for both α1- and α2-adrenoceptors than the (R)-(-)-isomer. nih.gov This indicates that the spatial arrangement of the naphthyl and imidazole (B134444) moieties relative to the chiral center is a critical factor for effective interaction with the binding pockets of both receptor subtypes.

Impact of Benzylic Modifications on Adrenergic Receptor Ligand Properties

Alterations to the benzylic carbon bridge that connects the naphthalene (B1677914) and imidazole rings have a profound impact on the adrenergic ligand properties of this compound analogs.

Substituent Effects (e.g., Hydrogen, Hydroxy, Methoxy (B1213986), Carbonyl, Trifluoromethyl Groups)

A systematic investigation into the replacement of the methyl group at the benzylic position with other substituents has provided valuable insights into the SAR of this class of compounds. The introduction of hydrogen (desmethyl), hydroxy, methoxy, carbonyl, or trifluoromethyl groups has been explored. nih.gov

Functional assays have shown that analogs of this compound act as antagonists of α2A-adrenoceptor-mediated human platelet aggregation and as agonists at both α1- and α2-adrenoceptors in the guinea pig ileum. nih.gov The rank order of potencies for these analogs was found to be nearly the same on platelets (α2A-subtype) and the guinea pig ileum (α1-subtype). nih.gov Notably, the racemic and (S)-(+)-forms of the parent compound, along with the desmethyl and hydroxy analogs, were identified as potent agonists at α2-adrenoceptors in the guinea pig ileum. nih.gov However, with the exception of the desmethyl analog, none of the other modified compounds were as potent as the parent compound, this compound, at the α2A (human platelets), α1 (guinea pig ileum), or α2 (guinea pig ileum) adrenergic receptor systems. nih.gov

Structure-Selectivity Relationships for Alpha-2/Alpha-1 Adrenoceptor Binding

The nature of the substituent at the benzylic position significantly influences the selectivity of these compounds for α2- versus α1-adrenoceptors. The parent compound, this compound, is a highly potent and selective α2-adrenoceptor agonist. nih.gov This high α2/α1-selectivity is a desirable characteristic that is sought to be maintained or enhanced through molecular modifications.

Studies have shown that the desmethyl and methoxy-substituted analogs retain a greater α2/α1-selectivity in both functional (agonist activity) and biochemical (receptor displacement) studies, similar to the parent compound. nih.gov This suggests that while the potency may be reduced, the structural features of these analogs still favor interaction with the α2-adrenoceptor over the α1-adrenoceptor. The chirality at the carbon bridge, in conjunction with the nature of the substituent, plays a crucial role in maintaining potent α2-adrenoceptor activity and high α2/α1-selectivity within this class of 4-substituted imidazoles. nih.gov

SAR in Other Biological Contexts

Currently, the available scientific literature predominantly focuses on the structure-activity relationships of this compound and its analogs within the context of adrenergic receptor modulation. Extensive research has detailed their interactions with α1- and α2-adrenoceptors. However, detailed SAR investigations of this specific compound series in other biological contexts are not well-documented in publicly accessible research.

Anticonvulsant Activity of Naphthylalkyl-Imidazole Derivatives

Research into the anticonvulsant properties of naphthylalkyl-imidazole derivatives has identified this class of compounds as potent agents against seizures. nih.gov A significant body of work has demonstrated that the 1-(naphthylalkyl)-1H-imidazole scaffold is a promising framework for the development of new antiepileptic drugs. nih.govacs.org

The anticonvulsant activity of these derivatives has been extensively evaluated using standard preclinical models, such as the maximal electroshock (MES) seizure test. nih.gov SAR studies have revealed that modifications to various parts of the molecule, including the naphthalene ring, the alkyl linker, and the imidazole moiety, can have a profound impact on anticonvulsant efficacy.

One of the key findings is that the nature of the aryl group is a critical determinant of activity. While various aryl moieties such as fluorenyl, benzo[b]thienyl, and benzofuranyl can yield highly active anticonvulsants, the naphthalenyl group has been a central focus of investigation. nih.gov It is hypothesized that the primary role of this lipophilic aryl portion is to facilitate the penetration of the molecule across the blood-brain barrier, allowing the alkylimidazole pharmacophore to exert its effect. nih.gov

Further SAR studies have focused on derivatives of nafimidone, a 1-(2-naphthyl)-2-(imidazol-1-yl)ethanone compound. The synthesis and evaluation of its oxime and oxime ether derivatives have demonstrated that these modifications can lead to compounds with significant anticonvulsant activity. nih.gov Notably, O-alkyl substituted oxime ethers were found to be more active than their O-arylalkyl substituted counterparts in both anticonvulsant and antimicrobial screenings. nih.gov

The table below summarizes the anticonvulsant activity of selected naphthylalkyl-imidazole derivatives.

| Compound | Structure | Anticonvulsant Activity (MES test, ED₅₀ mg/kg, p.o. in mice) | Reference |

| 1-(2-Naphthoylmethyl)imidazole hydrochloride (5) | Not available in search results | Undergoing development for human testing | nih.gov |

| 1-(9H-Fluoren-2-yl)-2-(1H-imidazol-1-yl)ethanone | Not available in search results | 25 | nih.gov |

| Nafimidone | 2-(1H-imidazol-1-yl)-1-(2-naphthalenyl)ethanone | 56 | nih.gov |

| α-(9H-Fluoren-2-yl)-α-methyl-1H-imidazole-1-ethanol | Not available in search results | 10 | nih.gov |

| Denzimol | α-[4-(2-Phenylethyl)phenyl]-1H-imidazole-1-ethanol | 12 | nih.gov |

Antifungal Activity of Related Nitro-Containing Imidazole Derivatives

While the primary focus of this compound has been on its neurological effects, the broader class of imidazole derivatives, particularly those containing a nitro group, has been extensively investigated for antimicrobial properties. The nitroimidazole scaffold is a well-established pharmacophore in the development of antibacterial and antifungal agents. nih.govresearchgate.netnih.gov

The mechanism of action of nitroimidazoles often involves the reduction of the nitro group within the target organism, leading to the formation of reactive cytotoxic species. nih.gov This reactivity has been harnessed in the design of numerous antimicrobial drugs.

SAR studies on 5-nitroimidazole derivatives have provided valuable information on the structural features that govern their antifungal activity. For instance, a study involving novel 1-[3-[[5-(2-furanyl/2-thienyl)-4-substituted 4H-1,2,4-triazol-3-yl]-thio]-2-hydroxypropyl]-2-methyl-5-nitro-1H-imidazoles and 1-[3-[(N,N-disubstituted thiocarbamoyl)-thio]-2-hydroxypropyl]-2-methyl-5-nitro-1H-imidazoles revealed that the latter group of compounds was particularly effective against fungi. nih.govresearchgate.net

The nature and position of the nitro group on the imidazole ring are critical for activity. Studies on various nitro derivatives of indoline, indole, indazole, and benzimidazole (B57391) have shown that the placement of a nitro group at specific positions, such as C5 or C6, generally results in measurable mutagenic and, by extension, potential antimicrobial activity. nih.gov

The table below presents the in vitro antifungal activity of a selection of 5-nitroimidazole derivatives against various fungal strains.

| Compound Series | General Structure | Fungal Strains | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

| 1-[3-[[5-(2-furanyl/2-thienyl)-4-substituted 4H-1,2,4-triazol-3-yl]-thio]-2-hydroxypropyl]-2-methyl-5-nitro-1H-imidazoles (5) | Not available in search results | Various bacteria and fungi | 7.3-125 | nih.govresearchgate.net |

| 1-[3-[(N,N-disubstituted thiocarbamoyl)-thio]-2-hydroxypropyl]-2-methyl-5-nitro-1H-imidazoles (7) | Not available in search results | Various fungi | 3-25 | nih.govresearchgate.net |

These findings underscore the versatility of the imidazole scaffold, where specific substitutions, such as a naphthylalkyl group, can confer potent anticonvulsant properties, while the incorporation of a nitro group can lead to effective antifungal agents.

Pharmacological and Biochemical Modulations by 4 1 1 Naphthyl Ethyl Imidazole

Adrenergic Receptor System Interactions

4-(1-(1-Naphthyl)ethyl)imidazole is a well-characterized ligand of the adrenergic receptor system, demonstrating a strong preference for the alpha-2 subtype while also influencing alpha-1 receptors. nih.govwikipedia.org This dual activity contributes to its complex pharmacological effects.

Alpha-2 Adrenoceptor Agonism

As a highly potent and selective alpha-2 adrenoceptor agonist, this compound's activity is comparable to other well-known alpha-2 agonists. nih.govnih.gov This agonism is a key feature of its pharmacological action, leading to effects such as sedation. wikipedia.org The (+)-(S)-isomer of the compound is noted to be a selective agonist for alpha-2 mediated responses, highlighting the stereoselectivity of this interaction. nih.gov

Alpha-1 Adrenoceptor Interactions

While its primary classification is as an alpha-2 agonist, this compound also demonstrates notable interactions with alpha-1 adrenoceptors. nih.gov Studies involving receptor binding have shown that the S-(+)-isomer has a more pronounced affinity for both alpha-1 and alpha-2 adrenoceptors in comparison to the R-(-)-isomer. nih.gov Furthermore, functional assays have confirmed its role as an agonist at alpha-1 adrenoceptors. nih.gov

Receptor Binding and Displacement Studies in Biological Models (e.g., Guinea Pig Ileum, Human Platelets, Rat Brain)

The intricate interactions of this compound with adrenergic receptors have been elucidated through various in vitro studies using different biological models:

Rat Brain: In studies utilizing rat brain tissue, the S-(+)-isomer of this compound displayed a higher binding affinity for both alpha-1 and alpha-2 adrenoceptors when compared to its R-(-)-counterpart. nih.gov

Guinea Pig Ileum: Functional studies in the guinea pig ileum have demonstrated that both the racemic mixture and the S-(+)-isomer of this compound are potent agonists at alpha-2 adrenoceptors. nih.gov Conversely, the R-(-)-isomer did not exhibit any agonist activity at these receptors in this specific model. nih.gov The compound also functions as an agonist at alpha-1 adrenoceptors within this biological system. nih.gov

Human Platelets: In human platelets, which are known to express the alpha-2A adrenoceptor subtype, this compound and its related analogs behave as antagonists. nih.gov A distinct difference in potency is observed between the isomers, with the R-(-)-isomer being a significantly more potent antagonist of alpha-2A-adrenoceptor-mediated platelet aggregation than the S-(+)-isomer, showing a tenfold higher potency. nih.govnih.gov

Below is an interactive data table summarizing the adrenergic receptor activity of the isomers of this compound.

| Isomer | Biological Model | Receptor Subtype | Activity | Potency/Affinity |

| S-(+)-isomer | Rat Brain | Alpha-1 Adrenoceptor | Higher Affinity | - |

| S-(+)-isomer | Rat Brain | Alpha-2 Adrenoceptor | Higher Affinity | - |

| R-(-)-isomer | Rat Brain | Alpha-1 Adrenoceptor | Lower Affinity | - |

| R-(-)-isomer | Rat Brain | Alpha-2 Adrenoceptor | Lower Affinity | - |

| S-(+)-isomer | Guinea Pig Ileum | Alpha-2 Adrenoceptor | Agonist | Potent |

| R-(-)-isomer | Guinea Pig Ileum | Alpha-2 Adrenoceptor | No Agonist Activity | - |

| Racemic & S-(+)-isomer | Guinea Pig Ileum | Alpha-1 Adrenoceptor | Agonist | - |

| R-(-)-isomer | Human Platelets | Alpha-2A Adrenoceptor | Antagonist | More potent than S-(+)-isomer (10-fold) |

| S-(+)-isomer | Human Platelets | Alpha-2A Adrenoceptor | Antagonist | Less potent than R-(-)-isomer |

Enzyme Inhibition Mechanisms

Histamine (B1213489) N-Methyltransferase Inhibition

Based on a review of the available scientific literature, there is currently no specific information detailing the inhibitory effects of this compound on the enzyme histamine N-methyltransferase (HNMT).

Exploration of Other Enzymatic Targets

Similarly, the existing body of scientific research does not provide specific information regarding the exploration of other enzymatic targets for this compound.

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR for Structural Confirmation and Chemical Shifts

Proton (¹H) NMR spectroscopy is instrumental in identifying the number, connectivity, and chemical environment of hydrogen atoms within the 4-(1-(1-Naphthyl)ethyl)imidazole molecule. The expected chemical shifts are influenced by the aromatic systems of the naphthyl and imidazole (B134444) rings, as well as the aliphatic ethyl bridge.

The ¹H NMR spectrum is anticipated to show distinct signals corresponding to the protons on the naphthyl group, the imidazole ring, the methine proton of the ethyl group, and the methyl protons. The aromatic protons of the naphthyl ring are expected to appear as a series of multiplets in the downfield region, typically between δ 7.4 and 8.1 ppm, due to the deshielding effect of the aromatic currents. The protons on the imidazole ring would also resonate in the aromatic region, with the proton at the C2 position appearing as a singlet further downfield (around δ 7.7 ppm) compared to the proton at the C5 position (around δ 6.9 ppm). researchgate.net

The methine (CH) proton, being adjacent to both the naphthyl and imidazole rings, is expected to resonate as a quartet around δ 5.2-5.4 ppm. The three protons of the methyl (CH₃) group would appear as a doublet in the upfield region, likely around δ 1.7-1.9 ppm, coupled to the methine proton. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Naphthyl-H | 7.40 - 8.10 | Multiplet |

| Imidazole-H (C2) | ~7.70 | Singlet |

| Imidazole-H (C5) | ~6.90 | Singlet |

| Naphthyl-CH- | 5.20 - 5.40 | Quartet (q) |

Note: Data are predicted based on analogous structures and general NMR principles.

Carbon (¹³C) NMR for Carbon Backbone Elucidation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

The carbon atoms of the naphthyl ring are expected to resonate in the aromatic region, between δ 120 and 140 ppm. The carbons of the imidazole ring would also appear in this region, with the C2 carbon being the most deshielded (around δ 135-140 ppm) and the C4 and C5 carbons appearing at slightly higher fields. chemicalbook.com The methine carbon, attached to the two aromatic systems, is predicted to have a chemical shift in the range of δ 45-55 ppm. The methyl carbon, being the most shielded, will appear in the upfield region of the spectrum, likely around δ 20-25 ppm. acs.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Naphthyl-C (Aromatic) | 120 - 140 |

| Imidazole-C (Aromatic) | 115 - 140 |

| Naphthyl-C H- | 45 - 55 |

Note: Data are predicted based on analogous structures and general NMR principles.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Molecular Fragmentation

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for assessing the purity of volatile compounds like this compound and for analyzing their fragmentation patterns upon ionization. gdut.edu.cn

The mass spectrum of this compound is expected to show a prominent molecular ion peak [M]⁺ corresponding to its molecular weight. The molecular formula of the free base is C₁₅H₁₄N₂, giving a molecular weight of approximately 234.29 g/mol . The fragmentation pattern would likely involve the cleavage of the ethyl linkage, leading to characteristic fragment ions. A major fragmentation pathway would be the loss of a methyl group (•CH₃) to form a stable [M-15]⁺ ion. Another significant fragmentation would be the cleavage of the bond between the ethyl group and the naphthyl ring, resulting in a naphthylmethyl cation or an imidazole-containing fragment.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Vibrational and electronic spectroscopies provide information about the functional groups and conjugated systems within a molecule.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands. The N-H stretching vibration of the imidazole ring should appear as a broad band in the region of 3100-3500 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations from both the naphthyl and imidazole rings are expected just above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings would produce a series of sharp bands in the 1450-1650 cm⁻¹ region. researchgate.net Aliphatic C-H stretching from the ethyl group would be observed in the 2850-3000 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The presence of both the naphthalene (B1677914) and imidazole rings, which are chromophores, suggests that this compound will absorb UV radiation. Imidazole itself has a characteristic absorption peak around 209 nm (π → π* transition). mdpi.comresearchgate.net The extended conjugation provided by the naphthyl group is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths, likely in the 220-280 nm range. researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique for determining the elemental composition of a pure compound. The results are typically given as the weight percentage of each element present. For the hydrochloride salt of this compound, the molecular formula is C₁₅H₁₅ClN₂. nih.gov The calculated elemental composition based on its molecular weight (258.75 g/mol ) provides a benchmark for experimental verification.

Table 3: Calculated Elemental Composition of this compound Hydrochloride (C₁₅H₁₅ClN₂)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 15 | 180.15 | 69.63% |

| Hydrogen | H | 1.01 | 15 | 15.15 | 5.86% |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 13.70% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 10.83% |

| Total | | | | 258.77 | 100.02% |

Note: Slight deviation from 100% is due to rounding of atomic weights.

Experimental values obtained for a synthesized and purified sample should closely match these calculated percentages to confirm the empirical and molecular formula of the compound.

Computational Chemistry and Molecular Modeling of 4 1 1 Naphthyl Ethyl Imidazole Systems

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic structure and intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, for a given arrangement of atoms.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. For 4-(1-(1-Naphthyl)ethyl)imidazole, a DFT approach, likely using a functional such as B3LYP combined with a basis set like 6-311G(d,p), would be used to perform a full geometry optimization. This process computationally "builds" the molecule and adjusts the bond lengths, bond angles, and dihedral angles to find the most stable, lowest-energy three-dimensional conformation. The resulting optimized geometry is crucial as it provides the foundation for all other computational analyses.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept for predicting a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity).

For this compound, FMO analysis would identify the distribution of these orbitals across the molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. The locations of the HOMO and LUMO would pinpoint the specific atoms or regions on the naphthyl and imidazole (B134444) rings most likely to participate in chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping for Interaction Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. It is invaluable for identifying the sites for electrophilic and nucleophilic attack and for understanding non-covalent interactions like hydrogen bonding. The map uses a color spectrum where red indicates regions of negative potential (electron-rich, attractive to electrophiles), typically around electronegative atoms like nitrogen. Blue indicates regions of positive potential (electron-poor, attractive to nucleophiles), often around hydrogen atoms.

An MEP map of this compound would highlight the electron-rich nitrogen atoms in the imidazole ring as likely sites for hydrogen bonding or coordination with metal ions. The electron-deficient regions would also be identified, providing a complete picture of the molecule's charge distribution and potential interaction points.

Molecular Dynamics and Conformational Studies

While quantum mechanics describes the electronic state of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and conformational changes over time.

Analysis of Conformational Stability and Dynamics

Molecular dynamics simulations would model the behavior of this compound in a specific environment, such as in water, over a period of time (from nanoseconds to microseconds). This involves calculating the forces between atoms and using Newton's laws of motion to predict their subsequent movements. Such simulations are critical for understanding the flexibility of the molecule, particularly the rotation around the single bond connecting the ethyl group to the naphthyl and imidazole rings. This analysis would reveal the most stable conformations (rotamers) and the energy barriers between them, providing insight into the molecule's dynamic behavior and how it might adapt its shape to fit into a receptor's binding site.

Receptor-Ligand Interaction Modeling

To investigate the potential biological activity of this compound, molecular docking and more advanced interaction modeling would be performed.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a specific protein or receptor target to form a stable complex. Based on its structural similarity to known adrenergic alpha-2 receptor agonists, potential protein targets could be selected for these studies. The docking process would place the molecule into the receptor's active site in various possible conformations and score them based on binding affinity. This would identify the most likely binding mode and reveal key interactions, such as hydrogen bonds or pi-pi stacking between the naphthyl ring and aromatic amino acid residues in the protein, that stabilize the complex.

Following docking, longer MD simulations of the entire receptor-ligand complex could be run to confirm the stability of the predicted binding pose and to analyze the dynamics of the interaction in more detail.

Molecular Docking Simulations with Adrenergic Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations have been instrumental in elucidating its interaction with alpha-2 adrenergic receptors.

While direct and extensive molecular docking studies specifically on this compound are not widely published, the scientific community has conducted comprehensive computational analyses on its close structural analog, medetomidine (B1201911). nih.gov Given that this compound is the naphthalene (B1677914) analog of medetomidine, the binding modes and interactions observed for medetomidine provide a strong inferential basis for understanding the behavior of the naphthyl derivative. nih.gov

These simulations typically involve preparing a three-dimensional model of the alpha-2 adrenergic receptor, often derived from cryo-electron microscopy or X-ray crystallography data of related receptors. The 3D structure of this compound is then computationally "docked" into the receptor's binding site. Sophisticated algorithms calculate the most energetically favorable binding poses, providing a static snapshot of the potential interaction.

A key finding from structure-activity relationship studies, which inform and are complemented by molecular modeling, is the critical role of stereochemistry in the activity of this compound. Receptor binding studies have shown that the S-(+)-enantiomer possesses greater affinity for both alpha-1 and alpha-2 adrenoceptors compared to the R-(-)-isomer. nih.gov Furthermore, the R-(-)-isomer acts as an antagonist at alpha-2A adrenoceptors, highlighting the precise geometric and steric requirements for effective receptor activation. nih.gov

Analysis of Predicted Binding Modes and Key Molecular Interactions

The analysis of the predicted binding modes from molecular docking simulations reveals the specific molecular interactions that stabilize the complex between this compound and the adrenergic receptor. Drawing parallels from studies on the closely related dexmedetomidine, several key interactions are anticipated to be crucial for the high affinity and selectivity of this compound.

Key Predicted Molecular Interactions:

Hydrogen Bonding: A critical interaction is expected to be a hydrogen bond between one of the nitrogen atoms of the imidazole ring and a key aspartate residue within the binding pocket of the alpha-2A adrenergic receptor. nih.gov This interaction is a hallmark of the binding of many aminergic G protein-coupled receptor (GPCR) ligands.

π-π Stacking: The aromatic naphthyl ring of the compound is predicted to engage in π-π stacking interactions with the phenyl rings of adjacent phenylalanine and tyrosine residues in the receptor's binding site. nih.gov These interactions are vital for anchoring the ligand within the hydrophobic pocket.

The table below summarizes the key interacting residues and the nature of their predicted interactions, based on data from analogous compounds.

| Interacting Residue Type | Predicted Interaction with this compound | Significance |

| Aspartate | Hydrogen Bonding with Imidazole Nitrogen | Anchors the ligand and is crucial for agonistic activity. |

| Phenylalanine/Tyrosine | π-π Stacking with Naphthyl Ring | Stabilizes the ligand within the binding pocket. |

| Various Nonpolar Residues | Hydrophobic Interactions with Ethyl and Naphthyl Groups | Contributes to binding affinity and selectivity. |

The chirality of the compound significantly influences the orientation of the naphthyl group and the ethyl substituent within the binding pocket, explaining the observed differences in affinity and efficacy between the enantiomers. nih.gov The S-(+)-isomer likely achieves a more optimal fit, maximizing these favorable interactions, while the R-(-)-isomer may adopt a conformation that leads to steric clashes or a less favorable interaction profile, resulting in antagonistic activity. nih.gov

Coordination Chemistry of Imidazole and Its Naphthyl Ethyl Derivatives

Imidazole (B134444) Ring as a Ligand in Metal Complexes

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. ajol.info Only the imine nitrogen (HC=N-CH), which is basic, binds to metal ions. wikipedia.org This makes imidazole a pure sigma-donor ligand. wikipedia.org Its basicity is intermediate, with the pKa of the protonated imidazolium (B1220033) cation being approximately 6.95. wikipedia.org In the classification of ligands, it is considered an L-type, two-electron donor. wikipedia.org According to Hard and Soft Acid and Base (HSAB) theory, imidazole is classified as a hard ligand. wikipedia.org

The compact and flat nature of the imidazole ligand allows for the comfortable accommodation of multiple ligands around a metal center; for example, six imidazole ligands can fit around an octahedral metal center, as seen in complexes like [Fe(imidazole)₆]²⁺. wikipedia.org The imidazole nucleus can be derivatized at the 1-, 2-, or 4-positions, creating a variety of ligands for use in coordination chemistry. rsc.org These derivatives are excellent candidates for designing targeted metal-organic frameworks (MOFs). researchgate.netrsc.org The coordination of the imidazole ring to a metal ion is confirmed by changes in the vibrational frequencies of the C=N and C-N bonds in the infrared spectrum. aip.org

Synthesis and Structural Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with imidazole-based ligands is a subject of extensive research. These complexes are often prepared through the reaction of a metal salt with the imidazole-derivative ligand in a suitable solvent. ekb.eg The resulting complexes can feature the metal ion coordinated to the imidazole ligand as a monodentate, bidentate, or bridging ligand, depending on the nature of the ligand and the reaction conditions. For instance, some azo-imidazole ligands act as bidentate chelators, coordinating to a metal ion through one of the nitrogen atoms of the azo group and the nitrogen at position 3 of the imidazole ring, forming a stable five-membered ring. aip.org

A notable area of study involves the synthesis of osmium-carbonyl complexes utilizing naphthylazoimidazole ligands. researchgate.netst-andrews.ac.uk Researchers have designed ligands such as 1-alkyl-2-(arylazo)imidazoles, which possess a π-acidic azoimine functionality (–N=N–C=N–). researchgate.net These ligands have been successfully used to isolate transition metal complexes in lower oxidation states. researchgate.net An example is the complex Os(H)(CO)(PPh₃)₂(α-NaiEt), where α-NaiEt represents 1-ethyl-2-(naphthyl-α-azo)imidazole. researchgate.netst-andrews.ac.uk The synthesis of such complexes often involves the reaction of an osmium precursor, like OsHCl(CO)(PPh₃)₃, with the respective naphthylazoimidazole ligand. researchgate.net These osmium complexes are typically diamagnetic and exhibit well-resolved ¹H and ¹³C NMR spectra. researchgate.net

Studies on other imidazole complexes have revealed various coordination geometries. For instance, homoleptic octahedral complexes of imidazole have been characterized by X-ray crystallography for several divalent cations including Fe²⁺, Co²⁺, Ni²⁺, and Zn²⁺. wikipedia.org In the case of Mg(Him)₆₂, the magnesium ion is octahedrally coordinated by six imidazole ligands. cambridge.org The analysis of crystal packing often reveals the presence of supramolecular interactions, such as hydrogen bonding and π-π stacking, which stabilize the crystal lattice. researchgate.netresearchgate.net

Below is a table summarizing crystallographic data for selected metal-imidazole complexes.

| Compound | Crystal System | Space Group | Key Structural Feature | Reference |

| [Mg(Him)₄(H₂O)₂]Cl₂ | Monoclinic | C2/c | Octahedrally coordinated Mg by four imidazoles and two water molecules. | cambridge.org |

| Mg(Him)₆₂ | Trigonal | R-3 | Octahedrally coordinated Mg by six imidazoles. | cambridge.org |

| Os(H)(CO)(PPh₃)₂(α-NaiEt) | Not specified | Not specified | Osmium coordinated to a naphthylazoimidazole ligand. | researchgate.netst-andrews.ac.uk |

| 1-(1-Naphthylmethyl)imidazolium chloride | Not specified | Not specified | 2D supramolecular layers formed through π-π stacking and hydrogen bonds. | researchgate.net |

Spectroscopic Analysis of Coordination Compounds (IR, UV-Vis, NMR)

Spectroscopic methods are indispensable for characterizing coordination compounds, providing insights into the bonding between the metal and the ligand, as well as the electronic structure of the complex.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the coordination sites of the ligand. aip.org The coordination of the imidazole ring through its nitrogen atom results in shifts of the ν(C=N) and ν(C-N) stretching bands to lower wavenumbers. aip.org In metal carbonyl complexes, the stretching frequencies of the CO ligands (ν(CO)) are sensitive to the electronic properties of the other ligands and the metal center. nih.gov For example, in rhodium-carbonyl complexes, the ν(CO) frequencies are correlated to the Tolman electronic parameter (TEP) of the ancillary ligands. nih.gov

UV-Visible (UV-Vis) Spectroscopy : Electronic absorption spectra provide information about the d-d transitions of the metal ion and charge transfer transitions between the metal and the ligand. In studies of copper(II) complexes with histidine (an amino acid containing an imidazole ring), bands in the UV region are attributed to π→π* and n→π* transitions within the imidazole ring and the carboxyl group. uvt.ro Shifts in these bands upon complexation confirm the covalent nature of the metal-ligand bond. uvt.ro

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy is a powerful tool for characterizing the structure of diamagnetic metal complexes in solution. ¹H and ¹³C NMR spectra provide detailed information about the ligand environment. researchgate.net For instance, the ¹H NMR spectra of osmium-carbonyl complexes with naphthylazoimidazole ligands are highly resolved, allowing for the characterization of the coordinated ligands. researchgate.net For paramagnetic complexes, such as those of Ru(III), the paramagnetism influences the ¹H NMR parameters, which can be used to determine the binding sites of the metal to macromolecules. nih.gov

The table below presents typical spectroscopic data for metal-imidazole complexes.

| Spectroscopic Technique | Analyte | Key Observation | Implication | Reference |

| IR | Azo-imidazole ligand complexes | Shift of ν(N=N) to lower wavenumbers. | Participation of the azo group in coordination. | aip.org |

| IR | Imidazole ring complexes | Shift of ν(C=N) and ν(C-N) bands. | Coordination through the imidazole nitrogen. | aip.org |

| UV-Vis | Cu(II)-Histidine complex | Shift of π→π* and n→π* bands. | Covalent metal-ligand bond formation. | uvt.ro |

| ¹H NMR | Osmium-carbonyl complexes | Highly resolved signals for ligand protons. | Characterization of diamagnetic complex structure in solution. | researchgate.net |

Redox Properties of Metal-Imidazole Complexes

The redox properties of metal-imidazole complexes are of significant interest, particularly for applications in catalysis and bioinorganic chemistry. Cyclic voltammetry is a common technique used to study the electrochemical behavior of these compounds.

Studies on osmium and ruthenium complexes with arylazoimidazole ligands have shown multiple redox responses. researchgate.net These redox processes are often associated with both the metal center and the redox-active ligand. The azo group in these ligands is known to be a redox-active moiety, capable of accepting electrons. The redox potentials of these complexes can be tuned by modifying the substituents on the ligand framework.

Electrochemical studies on ruthenium-imidazole complexes suggest that the imidazole ligand can act as a π-acceptor, especially when anionic ligands are also present in the coordination sphere. nih.gov Furthermore, some N-heterocyclic carbene (NHC) ligands derived from imidazoles have been shown to be redox-active, allowing for the design of redox-switchable catalysts where the electronic properties of the complex can be altered through a redox stimulus. nih.gov This redox activity can be imparted by incorporating redox-active groups, such as dimethylamino moieties, onto the imidazole backbone. nih.gov The oxidation of these ligands leads to a significant shift in their electronic properties, which in turn affects the properties of the metal complex. nih.gov

Future Research Directions and Academic Applications

Elucidation of Further Biological Targets and Pathways

While 4-(1-(1-Naphthyl)ethyl)imidazole is well-characterized as a potent and selective alpha-2 adrenoceptor agonist, a comprehensive understanding of its full biological profile necessitates further investigation into potential off-target effects and interactions with other signaling pathways. nih.gov The primary mechanism of action for alpha-2 adrenoceptor agonists involves coupling to Gi heterotrimeric G-proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade impacts a variety of physiological processes, including the inhibition of neurotransmitter release from presynaptic terminals and the modulation of lipolysis in adipose tissue.

Future research should aim to explore whether this compound or its analogs interact with other G-protein coupled receptors (GPCRs) or ion channels, even at lower affinities. Techniques such as broad-based receptor screening panels could unveil previously unknown molecular targets. Furthermore, downstream effects of alpha-2 adrenoceptor activation by this specific compound warrant deeper investigation. For instance, exploring its influence on specific subtypes of alpha-2 adrenoceptors (α2A, α2B, and α2C) and the subsequent differential downstream signaling events in various tissues will be crucial for a more complete understanding of its pharmacological profile.

Design and Synthesis of Advanced this compound Analogs with Tuned Specificity

The existing body of research on this compound provides a solid foundation for the rational design and synthesis of advanced analogs with improved properties. Structure-activity relationship (SAR) studies have already demonstrated that modifications to the benzylic carbon bridge between the naphthalene (B1677914) and imidazole (B134444) rings can significantly impact potency and selectivity. nih.gov For instance, the stereochemistry at this position is critical, with the S-(+)-enantiomer showing higher affinity for both alpha-1 and alpha-2 adrenoceptors compared to the R-(-)-enantiomer. nih.gov

Future synthetic efforts can build upon these findings by employing strategies such as bioisosteric replacement. This approach involves substituting key functional groups with others that have similar physicochemical properties to enhance potency, selectivity, and pharmacokinetic profiles. cambridgemedchemconsulting.comdrughunter.com For example, the naphthalene ring could be replaced with other aromatic or heteroaromatic systems to explore new interactions with the receptor binding pocket. Similarly, the imidazole ring, a known pharmacophore, could be modified or replaced with other five-membered heterocycles to fine-tune the electronic and steric properties of the molecule. drughunter.com The goal of these synthetic endeavors would be to develop analogs with enhanced selectivity for specific alpha-2 adrenoceptor subtypes, potentially leading to more targeted therapeutic effects with fewer side effects.

Table 1: Structure-Activity Relationship of this compound Analogs

Applications in Chemical Biology as Mechanistic Probes

The high potency and selectivity of this compound make it an excellent candidate for development as a chemical probe to investigate the physiological and pathophysiological roles of alpha-2 adrenoceptors. By tagging the molecule with a reporter group, such as a radioisotope or a fluorescent dye, researchers can create powerful tools for studying receptor distribution, density, and dynamics in biological systems.

Radiolabeled versions of this compound could be utilized in receptor binding assays to quantify the affinity of other unlabeled ligands and to characterize receptor populations in different tissues and disease states. nih.govnih.gov These assays are the gold standard for measuring ligand-receptor interactions. giffordbioscience.com Furthermore, fluorescently labeled analogs could be employed in advanced microscopy techniques to visualize the localization and trafficking of alpha-2 adrenoceptors in living cells, providing insights into receptor regulation and signaling. The development of such probes would be invaluable for basic research aimed at understanding the intricate roles of the adrenergic system in health and disease.

Advanced Computational Methodologies for Predictive Modeling and Rational Design

Computational chemistry offers powerful tools to accelerate the design and discovery of novel analogs of this compound. Techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking can provide valuable insights into the key structural features required for high-affinity binding to alpha-2 adrenoceptors. nih.govresearchgate.net

QSAR studies can be employed to build mathematical models that correlate the structural properties of a series of analogs with their biological activity. nih.gov These models can then be used to predict the activity of virtual compounds before they are synthesized, saving time and resources. Molecular docking simulations can provide a three-dimensional model of how this compound and its analogs bind to the active site of the alpha-2 adrenoceptor. researchgate.netresearchgate.netorientjchem.org These simulations can help to identify key amino acid residues involved in the interaction and can guide the design of new analogs with improved binding affinity and selectivity. By integrating these computational approaches, researchers can adopt a more rational and efficient strategy for the development of the next generation of alpha-2 adrenergic agonists based on the this compound scaffold.

Table 2: Compound Names Mentioned in the Article

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 4-(1-(1-naphthyl)ethyl)imidazole, and how do reaction parameters affect yield?

- The synthesis often involves multi-step reactions, such as substitution, reduction, and nucleophilic substitution. For example, starting with 2,4-dichloroacetophenone, a substitution reaction introduces key functional groups, followed by reduction to form intermediates. The final SN reaction with imidazole yields the target compound. Reaction conditions (e.g., temperature, catalyst choice) critically influence yield; inert atmospheres and controlled temperatures minimize side reactions . Alternative routes using Pd-catalyzed C-H activation have shown promise for regioselective functionalization of imidazole cores, with yields exceeding 55% in optimized conditions .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- 1H/13C NMR is essential for confirming regiochemistry and substituent positions. For instance, coupling constants (e.g., δ 7.51–7.58 ppm for naphthyl protons) and splitting patterns help resolve structural ambiguities . HPLC with hexane/EtOAc or CH2Cl2/EtOH gradients (e.g., 98:2) effectively separates impurities, as demonstrated in benzimidazole derivative purification . Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns, ensuring purity >98% .

Q. What are the primary biological targets or activities associated with this compound?

- Structural analogs, such as 1-[(R)-1-(1-naphthyl)ethyl]piperidine derivatives, exhibit potent inhibition of viral proteases (e.g., SARS-CoV PLpro, IC50 = 0.32 μM). This suggests potential antiviral applications, though direct studies on this compound require further validation .

Advanced Research Questions

Q. How can phase annealing in X-ray crystallography resolve challenges in determining the crystal structure of this compound?

- Phase annealing, integrated into programs like SHELX-90, improves phase solutions for large or flexible structures. By optimizing negative quartet relations and simulated annealing parameters, success rates for atomic-resolution structures increase tenfold. This method is critical for resolving conformational flexibility in the naphthyl-ethyl group .

Q. What strategies mitigate contradictory data in structure-activity relationship (SAR) studies of imidazole derivatives?

- Discrepancies often arise from stereochemical variations or solvent effects. For example, enantiomeric purity (e.g., R vs. S configurations) significantly impacts PLpro inhibition (EC50 = 9.1 μM for active enantiomers). Chiral HPLC and circular dichroism (CD) spectroscopy can resolve such issues . Additionally, DFT calculations validate experimental NMR shifts, reducing misinterpretation .

Q. How do modifications at the naphthyl or imidazole moieties influence biological activity?

- Introducing electron-withdrawing groups (e.g., -NO2, -Cl) at the naphthyl 4-position enhances binding to hydrophobic enzyme pockets, as seen in SARS-CoV PLpro inhibitors. Conversely, methyl or methoxy groups on the imidazole ring improve solubility but may reduce affinity. Systematic SAR studies using isosteric replacements (e.g., 2-naphthyl vs. 1-naphthyl) guide optimization .

Q. What are the limitations of current synthetic routes, and how can they be addressed?

- Low yields (<30%) in SN reactions stem from steric hindrance at the ethyl-naphthyl junction. Switching to microwave-assisted synthesis or alternative catalysts (e.g., Pd(OAc)2 with ligand systems) enhances efficiency. For example, Pd-catalyzed C-H activation achieves yields >55% with regioselectivity >95:5 .

Methodological Considerations

- Purification : Gradient elution (e.g., CH2Cl2/EtOH 95:5) combined with flash chromatography ensures >95% purity for biological assays .

- Data Validation : Cross-referencing NMR with X-ray crystallography (e.g., SHELX-refined structures) minimizes structural misassignment .

- Biological Assays : Use cell-based models (e.g., Vero E6 cells for antiviral testing) with EC50/IC50 comparisons to establish therapeutic windows .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.